molecular formula C16H12BrFN4O B2736684 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-74-2

1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2736684
CAS RN: 866866-74-2
M. Wt: 375.201
InChI Key: MKLRBQOZRSGVSQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole-based compound that has been synthesized using a specific method and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, studies have suggested that it may exert its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that it may inhibit specific enzymes and proteins, leading to its potential use as a probe in biochemistry.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits potent cytotoxic effects against various cancer cell lines. It has also been shown to have good solubility and stability, making it a promising candidate for drug delivery systems. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent cytotoxic effects, good solubility and stability, and potential use as a probe in biochemistry. However, the limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential use as an anticancer agent and drug delivery system.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential use as a probe in biochemistry.
5. Development of derivatives with improved properties and efficacy.
Conclusion:
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and to develop more efficient synthesis methods and derivatives with improved properties and efficacy.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride in the presence of a base to form 4-bromo-N-(2-fluorobenzoyl)aniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(4-bromophenyl)-4-azido-N-(2-fluorophenyl)benzamide. Finally, the triazole ring is formed by reacting the intermediate with methyl isocyanate in the presence of a catalyst.

Scientific Research Applications

1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that it exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, this compound has been studied for its potential use as a drug delivery system. It has been shown to have good solubility and stability, making it a promising candidate for delivering drugs to specific target sites in the body. In biochemistry, this compound has been studied for its potential use as a probe for detecting specific enzymes and proteins.

properties

IUPAC Name

1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLRBQOZRSGVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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